

Methodological Considerations for In Vitro Applications of PD 123319 Ditrifluoroacetate

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] It is an invaluable tool for in vitro studies aimed at elucidating the physiological and pathophysiological roles of the AT2 receptor, distinguishing its functions from those of the Angiotensin II Type 1 (AT1) receptor.[1][2][5] The AT2 receptor is implicated in a variety of cellular processes, including vasodilation, inhibition of cell growth, and apoptosis, often acting in opposition to the effects mediated by the AT1 receptor.[5][6] This document provides detailed methodological considerations, experimental protocols, and data presentation guidelines for the effective use of PD 123319 ditrifluoroacetate in in vitro settings.

Physicochemical Properties and Storage

Proper handling and storage of **PD 123319 ditrifluoroacetate** are critical for maintaining its stability and activity.



Property	Value	Source	
Molecular Weight	736.66 g/mol	[2][7]	
Molecular Formula	C ₃₅ H ₃₄ F ₆ N ₄ O ₇ [2][7]		
Appearance	White to yellow solid	[2]	
Purity	≥98% (HPLC)	[4]	
Solubility	Soluble in water (≥ 36 mg/mL or 48.87 mM)	[2][7]	
Storage (Solid)	4°C, sealed from moisture	sealed from moisture [2]	
Storage (Stock Solution)	-20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture)	[2]	

Mechanism of Action and In Vitro Activity

PD 123319 is a selective antagonist of the AT2 receptor, demonstrating significantly lower affinity for the AT1 receptor. This selectivity allows for the specific blockade of AT2 receptor-mediated signaling pathways in vitro.

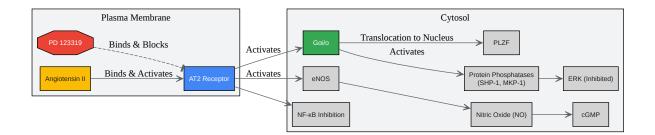
Parameter	Value	Tissue/Cell Type	Source
IC₅₀ (AT2 Receptor)	34 nM	Rat Adrenal Tissue	[1][2][3][4]
IC50 (AT2 Receptor)	210 nM	Rat Brain Tissue	[4][5]
IC50 (AT2 Receptor)	6.9 nM	Bovine Adrenal Glomerulosa Cells (second class of binding sites)	[1][2][3]
Selectivity	~10,000-fold more selective for AT2 over AT1 receptors	N/A	[8]



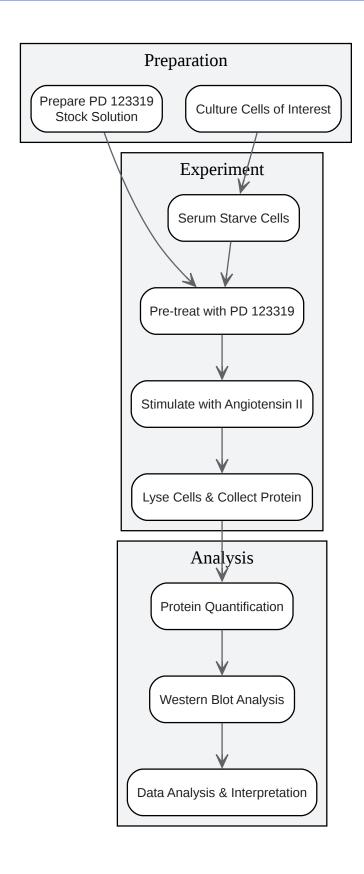
Signaling Pathways

The AT2 receptor, upon activation by Angiotensin II, initiates signaling cascades that often counteract the effects of AT1 receptor activation. PD 123319 is instrumental in isolating and studying these AT2 receptor-specific pathways. Key pathways include the activation of phosphatases, production of nitric oxide (NO) and cyclic GMP (cGMP), and modulation of inflammatory responses through transcription factors like NF-kB.[6][8][9]









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